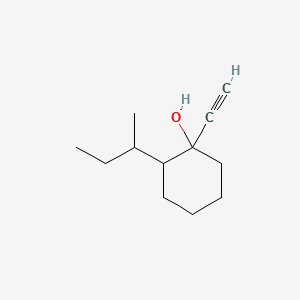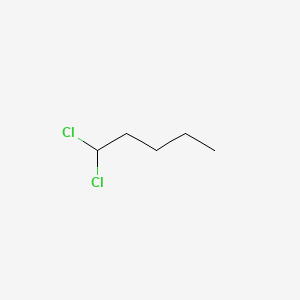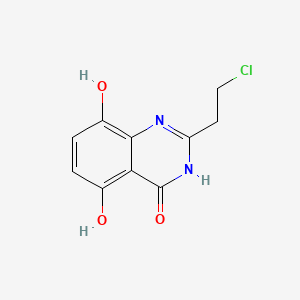
alpha-D-Gal-(1->3)-alpha-D-Gal-OMe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha-D-Gal-(1->3)-alpha-D-Gal-OMe: is a disaccharide derivative composed of two galactose units linked by an alpha-1,3-glycosidic bond, with a methoxy group attached to the terminal galactose. This compound is of interest due to its structural similarity to the alpha-Gal epitope, which is known to elicit immune responses in humans.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Gal-(1->3)-alpha-D-Gal-OMe typically involves the glycosylation of a galactose donor with a galactose acceptor. The reaction is often catalyzed by glycosyltransferases or chemical catalysts under controlled conditions. Protecting groups are used to ensure regioselectivity and to prevent side reactions. Common protecting groups include benzyl and acetyl groups, which are later removed to yield the final product .
Industrial Production Methods: Industrial production of alpha-D-Gal-(1->3)-alpha-D-Gal-OMe may involve large-scale glycosylation reactions using optimized catalysts and reaction conditions. The process includes purification steps such as crystallization or chromatography to obtain the desired purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: alpha-D-Gal-(1->3)-alpha-D-Gal-OMe can undergo various chemical reactions, including:
Oxidation: The primary hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as periodic acid or nitric acid are used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Deoxy derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: alpha-D-Gal-(1->3)-alpha-D-Gal-OMe is used as a model compound in studies of glycosylation and carbohydrate chemistry. It helps in understanding the mechanisms of glycosidic bond formation and cleavage .
Biology: In biological research, this compound is used to study the interactions between carbohydrates and proteins, particularly in the context of immune responses. It serves as a probe to investigate the binding specificity of lectins and antibodies .
Medicine: alpha-D-Gal-(1->3)-alpha-D-Gal-OMe is relevant in medical research due to its structural similarity to the alpha-Gal epitope, which is implicated in alpha-Gal syndrome. This syndrome involves allergic reactions to red meat and other mammalian products .
Industry: In the industrial sector, this compound is used in the synthesis of complex oligosaccharides and glycoconjugates, which have applications in pharmaceuticals and biotechnology .
Wirkmechanismus
The mechanism of action of alpha-D-Gal-(1->3)-alpha-D-Gal-OMe involves its interaction with specific proteins, such as lectins and antibodies. The alpha-1,3-glycosidic bond and the methoxy group play crucial roles in determining its binding affinity and specificity. In the context of alpha-Gal syndrome, the compound can bind to IgE antibodies, triggering an immune response .
Vergleich Mit ähnlichen Verbindungen
alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc: This trisaccharide contains an additional N-acetylglucosamine unit and is involved in various biological processes.
alpha-D-Gal-(1->3)-alpha-D-Gal: Lacks the methoxy group and has different chemical properties and reactivity.
Uniqueness: alpha-D-Gal-(1->3)-alpha-D-Gal-OMe is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological interactions. This structural feature distinguishes it from other similar disaccharides and contributes to its specific applications in research and industry .
Eigenschaften
Molekularformel |
C13H24O11 |
|---|---|
Molekulargewicht |
356.32 g/mol |
IUPAC-Name |
(2R,3R,4S,5R,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8+,9-,10-,11+,12+,13-/m1/s1 |
InChI-Schlüssel |
WOKXHOIRHHAHDA-ZIKIEBHGSA-N |
Isomerische SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O |
Kanonische SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13834747.png)
![3-Amino-5-[1-(4-dimethylamino-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B13834749.png)

![[(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid](/img/structure/B13834762.png)
![1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene](/img/structure/B13834767.png)
![Propanamide, 2-methyl-n-[(2-propenylamino)thioxomethyl]-](/img/structure/B13834775.png)






![(8S,9S,10R,13S,14S,17S)-17-acetyl-1-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13834844.png)

